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Compound of Interest

Compound Name: Propene-1-D1

Cat. No.: B073444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core gas-phase properties of

propene-1-d1 (CH₂=CH-CHD₂), an isotopologue of propene. The information presented herein

is crucial for researchers in fields such as reaction kinetics, atmospheric chemistry, and

spectroscopy, as well as for professionals in drug development utilizing deuterated compounds.

This document summarizes key quantitative data, details relevant experimental methodologies,

and provides visualizations of fundamental molecular processes.

Quantitative Gas-Phase Data
The following tables summarize the essential quantitative data for propene-1-d1 in the gas

phase. These values are critical for computational modeling, spectral analysis, and

thermodynamic calculations.

Table 1: Rotational Constants of Propene-1-d1
The rotational constants for the two conformers of propene-1-d1, resulting from the orientation

of the deuterium atom relative to the vinyl group, have been determined through Fourier

Transform Microwave (FTMW) spectroscopy.
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Conformer A (MHz) B (MHz) C (MHz)

syn-conformer 24003.528 (12) 7855.153 (4) 6294.120 (4)

anti-conformer 22448.981 (14) 8113.354 (5) 6428.163 (5)

Data obtained from FTMW spectroscopy studies.

Table 2: Vibrational Frequencies of Propene-1-d1
A comprehensive experimental dataset for all vibrational frequencies of gas-phase propene-1-
d1 is not readily available in the literature. However, theoretical calculations and comparisons

with the well-characterized spectrum of propene allow for estimations of these frequencies. The

table below presents a selection of key vibrational modes.

Vibrational Mode Description
Estimated Frequency
(cm⁻¹)

ν(C=C) C=C stretching ~1652

ν(C-H) Vinyl C-H stretching ~3090, ~3015

ν(C-D) C-D stretching ~2200 - 2300

δ(CH₂) CH₂ scissoring ~1440

τ(CH₃) Methyl torsion ~200

Frequencies are estimations based on the known spectrum of propene and general effects of

deuteration.

Table 3: Thermochemical and Dipole Moment Data
Property Value

Dipole Moment (μ) ~0.36 D

Standard Enthalpy of Formation (ΔfH°gas)
Not experimentally determined. Estimated to be

similar to propene (~20.4 kJ/mol).
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The dipole moment is an estimate based on the value for propene, as the isotopic substitution

at a non-polar bond is expected to have a minimal effect. The enthalpy of formation is also an

estimation.

Experimental Protocols
The determination of the gas-phase properties of propene-1-d1 relies on high-resolution

spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

Fourier Transform Microwave (FTMW) Spectroscopy
Objective: To determine the rotational constants and the precise molecular structure of the

different conformers of propene-1-d1.

Methodology:

Sample Introduction: A gaseous sample of propene-1-d1 is introduced into a high-vacuum

chamber containing a Fabry-Pérot cavity.

Microwave Excitation: A short, high-power microwave pulse is used to polarize the

molecules, causing them to rotate coherently.

Free Induction Decay (FID) Signal Detection: The subsequent coherent rotational emission

from the molecules, known as the Free Induction Decay (FID), is detected by a sensitive

receiver.

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain

spectrum by a Fourier transform.

Spectral Analysis: The resulting high-resolution spectrum reveals the rotational transition

frequencies. These frequencies are then fitted to a rotational Hamiltonian to extract the

precise rotational constants (A, B, and C) for each conformer.
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Figure 1: Experimental workflow for FTMW spectroscopy.

Gas-Phase Infrared (IR) Spectroscopy
Objective: To identify and characterize the vibrational modes of propene-1-d1.

Methodology:

Sample Preparation: A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is filled

with a known pressure of propene-1-d1 gas.

Infrared Radiation: A broadband infrared source is passed through the gas cell.

Interferometry (for FTIR): In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam

is split, passed through a moving and a fixed mirror, and then recombined to create an

interferogram.

Detection: The transmitted infrared radiation is measured by a detector (e.g., DTGS or MCT).

Fourier Transformation: The interferogram is mathematically converted into an infrared

spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.

Spectral Analysis: The absorption bands in the spectrum correspond to the vibrational

frequencies of the molecule. The positions, intensities, and rotational fine structure of these

bands are analyzed to assign them to specific vibrational modes.
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Figure 2: Experimental workflow for gas-phase FTIR spectroscopy.

Molecular Structure and Conformations
Propene-1-d1 exists as two stable conformers in the gas phase: the syn-conformer, where the

deuterium atom is in the same plane as the vinyl group and on the same side as the double

bond, and the anti-conformer, where the deuterium is on the opposite side. The energy

difference between these two conformers is small, and both are populated at room

temperature.

Figure 3: Conformational equilibrium of propene-1-d1.

Concluding Remarks
This technical guide has compiled the currently available data on the gas-phase properties of

propene-1-d1. While rotational constants for its conformers have been precisely determined, a

complete experimental vibrational analysis and an experimental value for its gas-phase

enthalpy of formation are still needed to provide a more comprehensive understanding of this

molecule. The provided experimental protocols offer a foundation for further research in these
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areas. The continued study of such deuterated species is vital for advancing our knowledge in

various chemical and biological disciplines.

To cite this document: BenchChem. [Gas-Phase Properties of Propene-1-d1: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073444#gas-phase-properties-of-propene-1-d1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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